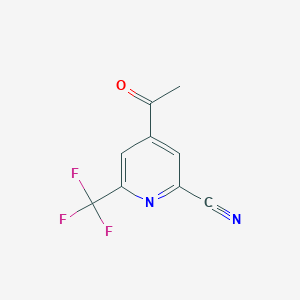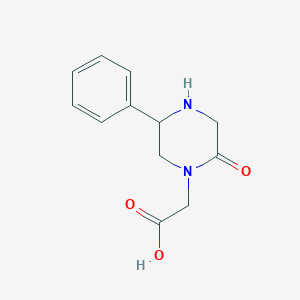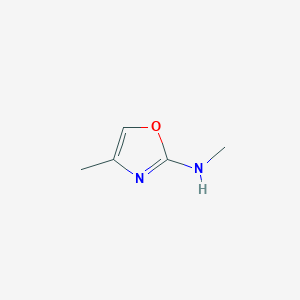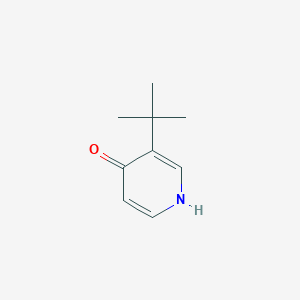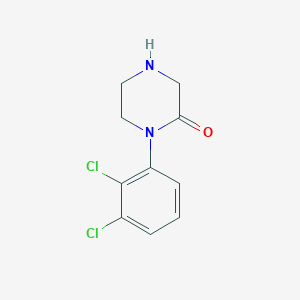
1-(2,3-Dichloro-phenyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichloro-phenyl)-piperazin-2-one is a chemical compound belonging to the phenylpiperazine family. It is known for its role as a precursor in the synthesis of various pharmaceutical agents, including aripiprazole, an atypical antipsychotic drug . The compound has a molecular formula of C10H12Cl2N2 and a molar mass of 231.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dichloro-phenyl)-piperazin-2-one can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . Another method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline .
Industrial Production Methods
The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. The use of protonic solvents in the after-treatment process helps in obtaining a product with purity exceeding 99.5% and a yield of over 59.5% .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the halogen atoms.
Scientific Research Applications
1-(2,3-Dichloro-phenyl)-piperazin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-phenyl)-piperazin-2-one involves its interaction with various molecular targets. It acts as a partial agonist of dopamine D2 and D3 receptors, which are involved in the regulation of mood and behavior . The compound’s effects on serotonin receptors are still under investigation, but it is believed to have some activity similar to its analogs .
Comparison with Similar Compounds
1-(2,3-Dichloro-phenyl)-piperazin-2-one can be compared with other phenylpiperazine derivatives:
3-Chlorophenylpiperazine (mCPP): Known for its activity as a serotonin receptor agonist.
1-(4-Chlorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.
1-Phenylpiperazine: A versatile intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2N2O |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(10(7)12)14-5-4-13-6-9(14)15/h1-3,13H,4-6H2 |
InChI Key |
JXBYJFGIOZHETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


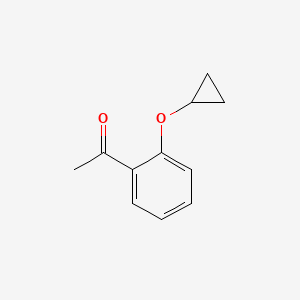
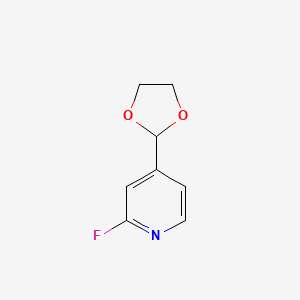
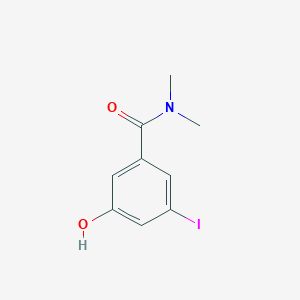
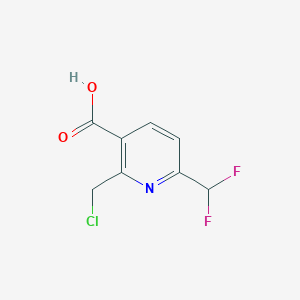
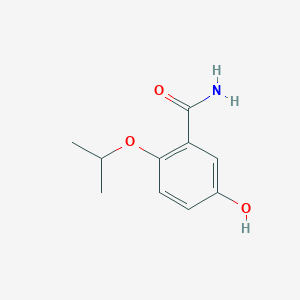
![2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14856257.png)
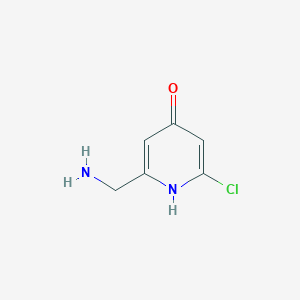
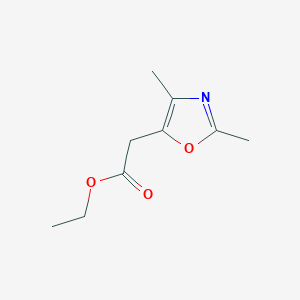
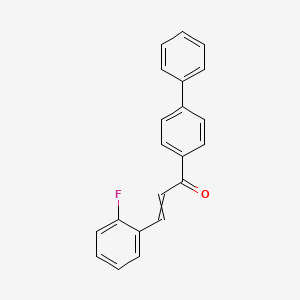
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856272.png)
